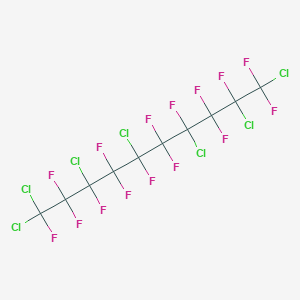
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane is a highly chlorinated and fluorinated organic compound It is characterized by its complex structure, which includes multiple chlorine and fluorine atoms attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane typically involves multiple steps of halogenation. The process begins with the fluorination of a decane derivative, followed by successive chlorination steps. Each halogenation step requires specific conditions, such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the selective addition of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in the industrial synthesis of such complex halogenated compounds.
Chemical Reactions Analysis
Types of Reactions
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in partially dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be used to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated and chlorinated carboxylic acids, while reduction can produce partially dehalogenated hydrocarbons.
Scientific Research Applications
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of heavy halogenation on chemical reactivity and stability.
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: Its unique structure makes it a candidate for studying drug delivery mechanisms and interactions with biological membranes.
Industry: The compound’s stability and resistance to degradation make it useful in the development of high-performance materials and coatings.
Mechanism of Action
The mechanism by which 1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s high halogen content allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptachloropropane: Another highly chlorinated compound with similar halogenation patterns.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: A biphenyl derivative with multiple chlorine atoms.
Uniqueness
1,1,3,5,7,9,10-Heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane is unique due to its combination of both chlorine and fluorine atoms in a single molecule. This dual halogenation imparts distinct chemical properties, such as increased stability and resistance to degradation, making it valuable for specific applications where such characteristics are desired.
Properties
CAS No. |
307-41-5 |
|---|---|
Molecular Formula |
C10Cl7F15 |
Molecular Weight |
653.2 g/mol |
IUPAC Name |
1,1,3,5,7,9,10-heptachloro-1,2,2,3,4,4,5,6,6,7,8,8,9,10,10-pentadecafluorodecane |
InChI |
InChI=1S/C10Cl7F15/c11-1(18,6(24,25)3(13,20)8(28,29)9(15,16)30)5(22,23)2(12,19)7(26,27)4(14,21)10(17,31)32 |
InChI Key |
ADXLMDOKVQZCOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















